molecular formula C8H11N3O3S B601561 Lamivudine, (+/-)-trans- CAS No. 136846-20-3

Lamivudine, (+/-)-trans-

Numéro de catalogue: B601561
Numéro CAS: 136846-20-3
Poids moléculaire: 229.26
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lamivudine, (+/-)-trans-, is a synthetic nucleoside analogue with significant antiviral properties. It is primarily used as an antiretroviral medication to treat HIV/AIDS and chronic hepatitis B. The compound works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of these viruses .

Méthodes De Préparation

Key Synthetic Routes for (+/-)-trans-Lamivudine

L-Menthyl Glyoxylate-Mediated Route

A widely adopted method involves L-menthyl glyoxylate as a chiral auxiliary to induce stereoselectivity. The process includes:

  • Condensation : L-Menthyl glyoxylate reacts with mercaptoacetaldehyde dimer under acidic conditions (H₂SO₄) to form trans-5-hydroxy-[1, oxathiolane-2-carboxylate .

  • Acylation : Acetylation with acetic anhydride yields trans-5-acetoxy intermediates.

  • Glycosidation : Coupling with cytosine derivatives using Lewis acids (e.g., trimethylsilyl triflate) produces trans-diastereomers .

  • Reduction : Sodium borohydride reduces the ester group to hydroxymethyl, yielding (+/-)-trans-lamivudine .

Key Data :

StepReagents/ConditionsYield (%)Optical Purity (ee)
CondensationH₂SO₄, 80°C, 3 hr95N/A
GlycosidationTMSOTf, CH₂Cl₂, 25°C, 12 hr6085% trans-selectivity
ReductionNaBH₄, EtOH, 0°C, 2 hr70Racemic

Cocrystallization with (S)-BINOL

Racemic lamivudine can be resolved using (S)-(-)-1,1′-bi-2-naphthol (BINOL) to isolate trans isomers:

  • Cocrystal Formation : (S)-BINOL forms insoluble cocrystals with (-)-trans-lamivudine in methanol .

  • Acid-Base Treatment : Cocrystals are treated with HCl to liberate enantiomerically pure (-)-trans-lamivudine .

Optimized Conditions :

  • Solvent: Methanol/water (4:1)

  • Temperature: 25°C

  • ee: >99.9% for (-)-trans isomer

Industrial-Scale Methodologies

Continuous Flow Synthesis

A semi-continuous process improves yield and reduces reaction times:

  • Integrated Steps : L-Menthyl glyoxalate → 5-acetoxy oxathiolane in a single solvent (THF) .

  • Glycosidation : Pyridinium triflate catalyzes coupling with cytosine (95% conversion) .

  • Reduction : Flow hydrogenation with Pd/C yields (+/-)-trans-lamivudine .

Advantages :

  • 40% overall yield vs. 28% in batch processes

  • Reduced solvent use (THF only)

Comparative Analysis of Resolution Techniques

Diastereomeric Salt Formation

MethodChiral Resolving AgentSolventee (%)Yield (%)
Mandelic Acid Salt(S)-(+)-Mandelic AcidEthanol9065
BINOL Cocrystallization(S)-BINOLMethanol99.975
Enzymatic ResolutionLipase PSiPr₂O8050

Note: BINOL cocrystallization outperforms traditional methods in enantiomeric excess and scalability .

Challenges and Innovations

  • Stereochemical Control : Trans-selectivity remains lower than cis due to thermodynamic favorability of cis intermediates .

  • Recent Advances : Use of Zn(BH₄)₂ in THF enhances trans-diastereomer formation (3:1 trans:cis ratio) .

Analyse Des Réactions Chimiques

Types of Reactions: Lamivudine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.

    Reduction: Utilizes reducing agents such as sodium borohydride.

    Substitution: Often involves nucleophilic substitution reactions with reagents like sodium hydroxide.

Major Products: The major products formed from these reactions include various intermediates that are crucial for the synthesis of lamivudine and its analogues .

Applications De Recherche Scientifique

Treatment of HIV

Lamivudine is a cornerstone in antiretroviral therapy for HIV. It is often used in combination with other antiviral agents to enhance efficacy and reduce the risk of resistance. Recent studies have shown that lamivudine can be incorporated into single-tablet regimens and two-drug regimens, which simplify treatment adherence and minimize drug exposure .

Efficacy Studies:

  • A pooled analysis indicated that lamivudine combined with dolutegravir demonstrated high virologic suppression rates (91%-95%) over 48 weeks in treatment-naive individuals .
  • The GEMINI trials confirmed that lamivudine is non-inferior to traditional three-drug regimens for maintaining viral suppression .

Treatment of Hepatitis B

Lamivudine has also shown significant effectiveness in treating chronic hepatitis B. A one-year trial involving 358 patients demonstrated substantial histologic improvement in liver conditions among those receiving lamivudine compared to placebo groups .

Key Findings:

  • A daily dose of 100 mg resulted in a 98% reduction in HBV DNA levels at week 52 and was associated with a higher rate of HBeAg seroconversion (16%) .
  • Lamivudine has been successfully used in pediatric cases, demonstrating safety and efficacy in infants treated for hepatitis B .

Prophylactic Use

Recent research has explored the prophylactic application of lamivudine in preventing HBV reactivation during chemotherapy. A meta-analysis showed that early preemptive administration significantly reduced HBV recurrence and related hepatitis compared to therapeutic strategies initiated after reactivation .

Study Results:

  • The incidence of HBV reactivation was only 2.2% in patients receiving early prophylaxis versus 18.4% in those receiving therapeutic treatment .

Real-World Case Studies

Several case studies highlight the practical applications and outcomes associated with lamivudine treatment:

  • Infantile Hepatitis B Treatment:
    • A case report documented successful treatment of an infant with hepatitis B using lamivudine, emphasizing its safety profile and effectiveness even in young patients .
  • Real-World Efficacy in Women:
    • A systematic literature review assessed lamivudine's effectiveness among women living with HIV, revealing comparable outcomes to male counterparts, thereby addressing gender disparities in clinical trials .

Mécanisme D'action

Lamivudine is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate. This metabolite inhibits the HIV-1 reverse transcriptase enzyme by incorporating itself into the viral DNA, leading to chain termination. It also inhibits the reverse transcriptase of hepatitis B virus .

Comparaison Avec Des Composés Similaires

Uniqueness: Lamivudine is unique due to its dual action against both HIV and hepatitis B viruses. It is also known for its high bioavailability and low toxicity profile, making it a preferred choice in antiretroviral therapy .

Activité Biologique

Lamivudine, chemically known as 2',3'-dideoxy-3'-thiacytidine (3TC), is a synthetic nucleoside analogue primarily used as an antiviral medication. It exhibits significant biological activity, particularly as a nucleoside reverse transcriptase inhibitor (NRTI) against Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV). This article delves into the mechanisms of action, pharmacokinetics, clinical efficacy, and resistance patterns associated with lamivudine.

Lamivudine's antiviral effects stem from its ability to inhibit reverse transcriptase enzymes, crucial for viral replication. Once inside the cell, lamivudine is phosphorylated to its active form, lamivudine triphosphate (L-TP). This active metabolite competes with natural nucleotides for incorporation into viral DNA. Due to the absence of a 3'-hydroxyl group in its structure, incorporation of L-TP results in chain termination during DNA synthesis, effectively halting viral replication .

Pharmacokinetics

The pharmacokinetic profile of lamivudine reveals rapid absorption following oral administration. Key parameters include:

  • Bioavailability : Approximately 82% in adults and 68% in children.
  • Peak Serum Concentration (Cmax) : Reached within 0.5 to 1.5 hours post-dose.
  • Half-Life : Ranges from 5 to 7 hours; however, intracellular half-lives can extend up to 19 hours in HBV-infected cells.
  • Volume of Distribution : The apparent volume of distribution is about 1.3 ± 0.4 L/kg .

HIV Treatment

Lamivudine has been integral in HIV treatment regimens. In clinical studies, it has shown potent virologic suppression when combined with other antiretroviral agents. For instance:

  • In a study comparing abacavir and zidovudine combined with lamivudine, patients receiving abacavir exhibited a greater median increase in CD4+ cell counts compared to those on zidovudine .
  • Lamivudine has demonstrated a significant reduction in plasma HIV-1 RNA levels by more than 1 log in monotherapy settings .

HBV Treatment

Lamivudine is also effective against HBV, with studies indicating:

  • A reduction in HBV DNA levels by over 90% after four weeks of treatment in HBsAg carriers .
  • Histological improvements and decreased alanine aminotransferase levels were noted alongside viral suppression .

Resistance Patterns

Resistance to lamivudine can develop rapidly due to mutations in the reverse transcriptase gene, notably the M184V mutation. This mutation allows the virus to incorporate deoxycytidine triphosphate preferentially over L-TP, leading to reduced efficacy of lamivudine while potentially enhancing susceptibility to other NRTIs like zidovudine .

Table: Summary of Resistance Studies

StudyMutationEffect on Lamivudine EfficacyNotes
M184VReducedObserved during salvage therapy; resistance can revert post-treatment
T215Y/FIncreased viral load post withdrawalAssociated with broad phenotypic resistance

Case Studies

Several case studies have highlighted lamivudine's effectiveness and challenges:

  • Case Study on HIV Resistance : A patient exhibiting the M184V mutation showed initial increases in HIV RNA levels after discontinuation of lamivudine but later demonstrated reversion of resistance upon resuming therapy .
  • HBV Treatment Efficacy : In a randomized controlled trial involving Chinese HBsAg carriers, patients receiving lamivudine displayed significant reductions in HBV DNA levels compared to placebo controls, indicating robust antiviral activity .

Propriétés

IUPAC Name

4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGQNOMFQHVDC-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131086-22-1, 136846-20-3
Record name Lamivudine, (+/-)-trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136846203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAMIVUDINE, (±)-TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ANF82R6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.